molecular formula C17H23N3O B2802615 N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide CAS No. 1235654-34-8

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide

Cat. No. B2802615
CAS RN: 1235654-34-8
M. Wt: 285.391
InChI Key: RQAMQUOOZQZAHC-UHFFFAOYSA-N
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Description

“N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered ring with two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .

Future Directions

Given the broad range of biological activities exhibited by imidazole-containing compounds, there is significant interest in the development of new drugs based on this moiety . Future research could focus on synthesizing and characterizing “N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide” and evaluating its potential therapeutic applications.

properties

IUPAC Name

N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12(21)18-11-13-7-9-14(10-8-13)17-19-15-5-3-4-6-16(15)20(17)2/h3-6,13-14H,7-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAMQUOOZQZAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide

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